AM251

Catalog No.
S548733
CAS No.
183232-66-8
M.F
C22H21Cl2IN4O
M. Wt
555.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM251

CAS Number

183232-66-8

Product Name

AM251

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl2IN4O

Molecular Weight

555.2 g/mol

InChI

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

BUZAJRPLUGXRAB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AM 251, AM-251, AM251, N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

The exact mass of the compound 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide is 554.01371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of amidopiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM251 is a potent and selective diarylpyrazole antagonist for the cannabinoid receptor 1 (CB1), acting as an inverse agonist with a high binding affinity (Ki) of approximately 7.5 nM. Structurally related to the benchmark compound SR141716A (Rimonabant), it is widely used to investigate physiological processes modulated by the endocannabinoid system, including appetite regulation, metabolic control, and neurotransmission. Its primary mechanism involves blocking the effects of cannabinoid agonists and reducing the basal, constitutive activity of CB1 receptors, a key functional distinction from neutral antagonists.

While structurally similar to SR141716A (Rimonabant), AM251 is not directly interchangeable due to distinct functional and pharmacokinetic properties. For instance, SR141716A was found to be six-fold more potent than AM251 in blocking agonist-induced catalepsy in mice, though they were equipotent for blocking hypothermia, indicating application-specific differences in efficacy. Furthermore, the primary procurement differentiator lies in its function as an inverse agonist, which reduces basal receptor activity. This is fundamentally different from neutral antagonists (e.g., AM4113), which block agonist binding without affecting the receptor's constitutive activity. This distinction is critical; selecting a neutral antagonist for an experiment designed to probe constitutive signaling would lead to a failure to observe key biological effects and misinterpretation of the endocannabinoid system's role.

High CB1 Receptor Selectivity Over CB2

AM251 demonstrates high selectivity for the CB1 receptor over the CB2 receptor, a critical attribute for ensuring experimental outcomes are mediated specifically by CB1. Radioligand binding assays show a Ki of 7.5 nM for rat CB1 receptors compared to 2,290 nM for mouse CB2 receptors, yielding a selectivity ratio of over 300-fold. This compares favorably to SR141716A, which has a Ki of 5.6 nM for CB1 and >1,000 nM for CB2, indicating a selectivity of >178-fold.

Evidence DimensionReceptor Binding Selectivity (Ki CB2 / Ki CB1)
Target Compound Data>306-fold (Ki CB1 = 7.5 nM, Ki CB2 = 2,290 nM)
Comparator Or BaselineSR141716A: >178-fold (Ki CB1 = 5.6 nM, Ki CB2 > 1,000 nM)
Quantified DifferenceAM251 demonstrates a ~72% higher selectivity ratio in these representative assays.
ConditionsRadioligand binding assays using rat forebrain (CB1) and mouse spleen (CB2) membrane preparations for AM251, and transfected cells for SR141716A.

Higher CB1 selectivity minimizes confounding off-target effects at the CB2 receptor, leading to cleaner, more reproducible, and more easily interpretable data.

Distinct Functional Profile: Inverse Agonism vs. Neutral Antagonism

AM251 is an inverse agonist, meaning it actively suppresses the constitutive, baseline activity of CB1 receptors in the absence of an agonist. In contrast, neutral antagonists like AM4113 bind to the receptor and block agonists but have no effect on this basal signaling. Studies on anxiety-related behavior show that the inverse agonist AM251 produces anxiogenic effects in the elevated plus maze, whereas the neutral antagonist AM4113 does not, highlighting a clear functional divergence in vivo. This functional difference is a critical factor in experimental design.

Evidence DimensionFunctional effect on basal receptor activity
Target Compound DataInverse Agonist: Reduces constitutive CB1 receptor activity.
Comparator Or BaselineNeutral Antagonist (e.g., AM4113): No effect on constitutive CB1 receptor activity.
Quantified DifferenceQualitatively different mechanism of action.
ConditionsIn vitro signal transduction assays (e.g., cAMP accumulation) and in vivo behavioral models (e.g., elevated plus maze).

Procurement of an inverse agonist like AM251 is required for studies investigating the physiological role of constitutive CB1 receptor tone, an application for which a neutral antagonist is unsuitable.

Superior Solubility in DMSO for Simplified Stock Preparation

AM251 exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions in laboratory settings. Technical datasheets report the solubility of AM251 in DMSO as approximately 25 mg/mL (or 100 mM), which is higher than that reported for Rimonabant (SR141716A) at approximately 20 mg/mL. This allows for the preparation of more concentrated, stable stock solutions, simplifying dilution schemes and reducing the final concentration of organic solvent in aqueous experimental buffers.

Evidence DimensionSolubility in DMSO
Target Compound Data~25 mg/mL (or 100 mM)
Comparator Or BaselineRimonabant (SR141716A): ~20 mg/mL
Quantified Difference~25% higher solubility in DMSO.
ConditionsStandard laboratory conditions for dissolving compounds in DMSO.

Higher solubility simplifies handling, reduces the risk of compound precipitation in assays, and allows for lower final solvent concentrations, which can be critical for minimizing solvent-induced artifacts in sensitive biological systems.

Investigating Constitutive CB1 Receptor Activity

AM251 is the appropriate tool when the research objective is to determine if a biological system is regulated by the baseline, agonist-independent activity of CB1 receptors. Its inverse agonist properties allow for the direct suppression of this constitutive tone, an effect that cannot be achieved with neutral antagonists.

High-Specificity Blockade of CB1 in Metabolic Studies

In studies of appetite, energy balance, and metabolism, AM251 provides potent and sustained suppression of food intake and body weight. Its high selectivity for CB1 over CB2 ensures that the observed metabolic effects can be confidently attributed to the blockade of the CB1 pathway, minimizing potential off-target interpretations.

In Vitro Assays Requiring High Solubility and Low Solvent Load

For cell-based assays sensitive to solvent toxicity, the superior solubility of AM251 in DMSO is a key advantage. It enables the preparation of highly concentrated stock solutions, which allows for smaller volumes to be added to aqueous culture media, thereby reducing the final DMSO concentration and its potential to confound experimental results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

554.01371 Da

Monoisotopic Mass

554.01371 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3I4FA44MAI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

183232-66-8

Wikipedia

AM-251

Dates

Last modified: 08-15-2023

The role of cannabinoid 1 receptor in the nucleus accumbens on tramadol induced conditioning and reinstatement

Mahsa Sadeghi-Adl, Mitra-Sadat Sadat-Shirazi, Faezeh Shahini, Ardeshir Akbarabadi, Solmaz Khalifeh, Shokoofeh Borzabadi, Mohammad Nasehi, Mohammad-Reza Zarrindast
PMID: 32931800   DOI: 10.1016/j.lfs.2020.118430

Abstract

Previous investigations demonstrated that tramadol, as a painkiller, similar to morphine induces tolerance and dependence. Furthermore, the cannabinoid receptor 1 (CB1R) located in the nucleus accumbens (NAc) plays a critical role in morphine-induced conditioning. Therefore, the main objective of this study was to evaluate the role of NAc CB1R in tramadol induced conditioning and reinstatement.
In the present experiment, the effect of NAc CB1 receptors on tramadol induced conditioning was tested by microinjecting of arachidonylcyclopropylamide (ACPA, CB1R agonist) and AM 251 (CB1R inverse agonist) in the NAc during tramadol-induced conditioning in the adult male Wistar rats. In addition, the role of NAc CB1R in the reinstatement was also evaluated by injecting ACPA and AM 251 after a 10-days extinction period.
The obtained data revealed that the administration of tramadol (1,2, and 4 mg/kg, ip) dose-dependently produced conditioned place preference (CPP). Moreover, intra-NAc administration of ACPA (0.25, 0.5, and 1 μg/rat) dose-dependently induced conditioning, while the administration of AM-251 (30, 60, and 120 ng/rat) induced a significant aversion. In addition, the administration of a non-effective dose of AM251 during tramadol conditioning inhibited conditioning induced by tramadol. On the other hand, the administration of ACPA after extinction induced a significant reinstatement. Notably, the locomotor activity did not change among groups.
Previous studies have shown that tramadol-induced CPP occurs through μ-opioid receptors. The data obtained in the current study indicated that CB1R located in the NAc is involved in mediating conditioning induced by tramadol. Besides, CB1R also plays a vital role in the reinstatement of tramadol-conditioned animals. It might be due to the effect of opioids on enhancing the level of CB1R.


Functional Crosstalk between CB and TRPV1 Receptors Protects Nigrostriatal Dopaminergic Neurons in the MPTP Model of Parkinson's Disease

Rayul Wi, Young Cheul Chung, Byung Kwan Jin
PMID: 33062722   DOI: 10.1155/2020/5093493

Abstract

The present study examined whether crosstalk between cannabinoid (CB) and transient potential receptor vanilloid type 1 (TRPV1) could contribute to the survival of nigrostriatal dopamine neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD). MPTP induced a significant loss of nigrostriatal dopamine neurons and glial activation in the substantia nigra (SN) and striatum (STR) as visualized by tyrosine hydroxylase (TH) or macrophage antigen complex-1 (MAC-1) or glial fibrillary acidic protein (GFAP) immunocytochemistry, respectively. RT-PCR analysis shows the upregulation of inducible nitric oxide synthase, interleukin-1
, and tumor necrosis factor-
in microglia in the SN in vivo, indicating the activation of the inflammatory system. By contrast, treatment with capsaicin (a specific TRPV1 agonist) increased the survival of dopamine neurons in the SN and their fibers and dopamine levels in the STR in MPTP mice. Capsaicin neuroprotection is accompanied by inhibiting MPTP-induced glial activation and production of inflammatory cytokines. Treatment with AM251 and AM630 (CB1/2 antagonists) abolished capsaicin-induced beneficial effects, indicating the existence of a functional crosstalk between CB and TRPV1. Moreover, treatment with anandamide (an endogenous agonist for both CB and TRVP1) rescued nigrostriatal dopamine neurons and reduced gliosis-derived neuroinflammatory responses in MPTP mice. These results suggest that the cannabinoid and vanilloid system may be beneficial for the treatment of neurodegenerative diseases, such as PD, that are associated with neuroinflammation.


N‑linoleyltyrosine protects PC12 cells against oxidative damage via autophagy: Possible involvement of CB1 receptor regulation

Xuechen Liu, Yiying Wu, Dan Zhou, Yuting Xie, Yi Zhou, Yu Lu, Rui Yang, Sha Liu
PMID: 33000188   DOI: 10.3892/ijmm.2020.4706

Abstract

Oxidative stress is one of the main pathogenic factors of neurodegenerative diseases. As the ligand of cannabinoid type 1 (CB1) and 2 (CB2) receptors, anandamide (AEA) exerts benign antioxidant activities. However, the instability of AEA results in low levels in vivo, which limit its further application. Based on the structure of AEA, N‑linoleyltyrosine (NITyr) was synthesized in our laboratory and was hypothesized to possess a similar function to that of AEA. To the best of our knowledge, the present study demonstrates for the first time, the activities and mechanisms of NITyr. NITyr treatment attenuated hydrogen peroxide (H2O2)‑induced cytotoxicity, with the most promiment effect observed at 1 µmol/l. Treatment with NITyr also suppressed the H2O2‑induced elevation of reactive oxygen species (ROS) and enhanced the expression of the autophagy‑related proteins, LC3‑II, beclin‑1, ATG 5 and ATG13. The autophagic inhibitor, 3‑methyladenine, reversed the effects of NITyr on ROS levels and cellular viability. Furthermore, AM251, a CB1 receptor antagonist, but not AM630 (a CB2 receptor antagonist), diminished the effects of NITyr on cell viability, ROS generation and autophagy‑related protein expression. However, NITyr increased the protein expression of both the CB1 and CB2 receptors. Therefore, NITyr was concluded to protect PC12 cells against H2O2‑induced oxidative injury by inducing autophagy, a process which may involve the CB1 receptor.


Multiple cannabinoid signaling cascades powerfully suppress recurrent excitation in the hippocampus

Kyle R Jensen, Coralie Berthoux, Kaoutsar Nasrallah, Pablo E Castillo
PMID: 33468648   DOI: 10.1073/pnas.2017590118

Abstract

Recurrent excitatory neural networks are unstable. In the hippocampus, excitatory mossy cells (MCs) receive strong excitatory inputs from dentate granule cells (GCs) and project back onto the proximal dendrites of GCs. By targeting the ipsi- and contralateral dentate gyrus (DG) along the dorsoventral axis of the hippocampus, MCs form an extensive recurrent excitatory circuit (GC-MC-GC) whose dysregulation can promote epilepsy. We recently reported that a physiologically relevant pattern of MC activity induces a robust form of presynaptic long-term potentiation (LTP) of MC-GC transmission which enhances GC output. Left unchecked, this LTP may interfere with DG-dependent learning, like pattern separation-which relies on sparse GC firing-and may even facilitate epileptic activity. Intriguingly, MC axons display uniquely high expression levels of type-1 cannabinoid receptors (CB1Rs), but their role at MC-GC synapses is poorly understood. Using rodent hippocampal slices, we report that constitutively active CB1Rs, presumably via βγ subunits, selectively inhibited MC inputs onto GCs but not MC inputs onto inhibitory interneurons or CB1R-sensitive inhibitory inputs onto GCs. Tonic CB1R activity also inhibited LTP and GC output. Furthermore, brief endocannabinoid release from GCs dampened MC-GC LTP in two mechanistically distinct ways: during induction via βγ signaling and before induction via α
signaling in a form of presynaptic metaplasticity. Lastly, a single in vivo exposure to exogenous cannabinoids was sufficient to induce this presynaptic metaplasticity. By dampening excitatory transmission and plasticity, tonic and phasic CB1R activity at MC axon terminals may preserve the sparse nature of the DG and protect against runaway excitation.


Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism

Ana Laura Torres-Román, Victor Manuel García-Hernández, Edgar Rangel-López, Erika Ruiz-García, Abelardo Meneses-García, Abel Santamaría, Michael Aschner, Oscar Prospero-García, Alette Ortega-Gómez
PMID: 32930995   DOI: 10.1007/s12640-020-00280-3

Abstract

The endocannabinoid system has been associated with antiproliferative effects in several types of tumors through cannabinoid receptor-mediated cell death mechanisms. Oleamide (ODA) is a CB1/CB2 agonist associated with cell growth and migration by adhesion and/or ionic signals associated with Gap junctions. Antiproliferative mechanisms related to ODA remain unknown. In this work, we evaluated the effects of ODA on cell viability and morphological changes in a rat RG2 glioblastoma cell line and compared these effects with primary astrocyte cultures from 8-day postnatal rats. RG2 and primary astrocyte cultures were treated with ODA at increasing concentrations (25, 50, 100, and 200 μM) for different periods of time (12, 24, and 48 h). Changes in RG2 cell viability and morphology induced by ODA were assessed by viability/mitochondrial activity test and phase contrast microscopy, respectively. The ratios of necrotic and apoptotic cell death, and cell cycle alterations, were evaluated by flow cytometry. The roles of CB1 and CB2 receptors on ODA-induced changes were explored with specific receptor antagonists. ODA (100 μM) induced somatic damage, detachment of somatic bodies, cytoplasmic polarization, and somatic shrinkage in RG2 cells at 24 and 48 h. In contrast, primary astrocytes treated at the same ODA concentrations exhibited cell aggregation but not cell damage. ODA (100 μM) increased apoptotic cell death and cell arrest in the G1 phase at 24 h in the RG2 line. The effects induced by ODA on cell viability of RG2 cells were independent of CB1 and CB2 receptors or changes in intracellular calcium transient. Results of this novel study suggest that ODA exerts specific antiproliferative effects on RG2 glioblastoma cells through unconventional apoptotic mechanisms not involving canonical signals.


Endogenous opioid and cannabinoid systems contribute to antinociception produced by administration of NSAIDs into the insular cortex of rats

Natia Tsagareli, Nana Tsiklauri, Irine Kvachadze, Merab G Tsagareli
PMID: 32916536   DOI: 10.1016/j.biopha.2020.110722

Abstract

Pain sensation is characterized as a complex experience, dependent on sensory processes as well as the activation of limbic brain areas involved in emotion, among them anterior insula. This cortical area is involved in the perception and response to painful stimuli. We investigated if this area contributes to antinociception produced by NSAIDs, and underlying mechanisms. We found that administration of NSAIDs into the anterior insular cortex in rats reduced mechanical and heat hyperalgesia produced by intraplantar injection of formalin, and this was attenuated by pre- or post-treatment with the opioid receptor antagonists, naloxone and CTOP, and the cannabinoid receptor (CB1) antagonist AM-251. These data support the concept that NSAID-evoked antinociception is mediated via descending endogenous opioid and cannabinoid systems inhibiting spinal paw withdrawal reflexes in rodents.


Autonomous Purkinje cell activation instructs bidirectional motor learning through evoked dendritic calcium signaling

Audrey Bonnan, Matthew M J Rowan, Christopher A Baker, M McLean Bolton, Jason M Christie
PMID: 33846328   DOI: 10.1038/s41467-021-22405-8

Abstract

The signals in cerebellar Purkinje cells sufficient to instruct motor learning have not been systematically determined. Therefore, we applied optogenetics in mice to autonomously excite Purkinje cells and measured the effect of this activity on plasticity induction and adaptive behavior. Ex vivo, excitation of channelrhodopsin-2-expressing Purkinje cells elicits dendritic Ca
transients with high-intensity stimuli initiating dendritic spiking that additionally contributes to the Ca
response. Channelrhodopsin-2-evoked Ca
transients potentiate co-active parallel fiber synapses; depression occurs when Ca
responses were enhanced by dendritic spiking. In vivo, optogenetic Purkinje cell activation drives an adaptive decrease in vestibulo-ocular reflex gain when vestibular stimuli are paired with relatively small-magnitude Purkinje cell Ca
responses. In contrast, pairing with large-magnitude Ca
responses increases vestibulo-ocular reflex gain. Optogenetically induced plasticity and motor adaptation are dependent on endocannabinoid signaling, indicating engagement of this pathway downstream of Purkinje cell Ca
elevation. Our results establish a causal relationship among Purkinje cell Ca
signal size, opposite-polarity plasticity induction, and bidirectional motor learning.


Cannabinoid CB

Bryant Avalos, Donovan A Argueta, Pedro A Perez, Mark Wiley, Courtney Wood, Nicholas V DiPatrizio
PMID: 32962222   DOI: 10.3390/nu12092874

Abstract

The endocannabinoid system plays an important role in the intake of palatable food. For example, endocannabinoid signaling in the upper small-intestinal epithelium is increased (i) in rats after tasting dietary fats, which promotes intake of fats, and (ii) in a mouse model of diet-induced obesity, which promotes overeating via impaired nutrient-induced gut-brain satiation signaling. We now utilized a combination of genetic, pharmacological, and behavioral approaches to identify roles for cannabinoid CB
Rs in upper small-intestinal epithelium in preferences for a western-style diet (WD, high-fat/sucrose) versus a standard rodent diet (SD, low-fat/no sucrose). Mice were maintained on SD in automated feeding chambers. During testing, mice were given simultaneous access to SD and WD, and intakes were recorded. Mice displayed large preferences for the WD, which were inhibited by systemic pretreatment with the cannabinoid CB
R antagonist/inverse agonist, AM251, for up to 3 h. We next used our novel intestinal epithelium-specific conditional cannabinoid CB
R-deficient mice (IntCB
-/-) to investigate if intestinal CB
Rs are necessary for WD preferences. Similar to AM251 treatment, preferences for WD were largely absent in IntCB
-/- mice when compared to control mice for up to 6 h. Together, these data suggest that CB
Rs in the murine intestinal epithelium are required for acute WD preferences.


Presynaptic glutamatergic transmission and feedback system of oxytocinergic neurons in the hypothalamus of a rat model of adjuvant arthritis

Teruaki Fujitani, Takanori Matsuura, Makoto Kawasaki, Hitoshi Suzuki, Haruki Nishimura, Kazuhiko Baba, Yoshiaki Yamanaka, Hideo Ohnishi, Yoichi Ueta, Akinori Sakai
PMID: 32686583   DOI: 10.1177/1744806920943334

Abstract

The neurohypophysial hormone oxytocin (OXT) is synthesized in the hypothalamic paraventricular and supraoptic nuclei. Recently, some studies have considered OXT to be important in sensory modulation and that the OXT protein is upregulated by acute and chronic nociception. However, the mechanism by which OXT is upregulated in neurons is unknown. In this study, we examined the resting membrane potentials and excitatory postsynaptic currents in OXT-ergic neurons in the paraventricular nucleus in adjuvant arthritis rat model, a model of chronic inflammation, using whole-cell patch-clamping. Transgenic rats expressing OXT and monomeric red fluorescent protein 1 (mRFP1) fusion protein to visualize the OXT-ergic neurons were used, and the OXT-mRFP1 transgenic rat model of adjuvant arthritis was developed by injection of heat-killed
. Furthermore, the feedback system of synthesized OXT was also examined using the OXT receptor antagonist L-368,899. We found that the resting membrane potentials and frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-monomeric red fluorescent protein 1 neurons in the paraventricular nucleus were significantly increased in adjuvant arthritis rats. Furthermore, L-368,899 dose-dependently increased the frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-ergic neurons. Following bath application of the GABA
receptor antagonist picrotoxin and the cannabinoid receptor 1 antagonist AM 251, L-368,899 still increased the frequency of miniature excitatory postsynaptic currents. However, following bath application of the nitric oxide synthase inhibitor Nω-Nitro-L-arginine methyl ester hydrochloride, L-368,899 did not alter the miniature excitatory postsynaptic current frequency. Thus, it is suggested that OXT-ergic neuron activity is upregulated via an increase in glutamate release, and that the upregulated OXT neurons have a feedback system with released endogenous OXT. It is possible that nitric oxide, but not GABA, may contribute to the feedback system of OXT neurons in chronic inflammation.


AM251, a cannabinoid receptor 1 antagonist, prevents human fibroblasts differentiation and collagen deposition induced by TGF-β - An in vitro study

Inês B Correia-Sá, Cláudia M Carvalho, Paula V Serrão, Vera A Machado, Sofia O Carvalho, Marisa Marques, Maria A Vieira-Coelho
PMID: 33220269   DOI: 10.1016/j.ejphar.2020.173738

Abstract

Previous studies showed that cannabinoid 1 receptor (CB
) is linked with skin fibrosis and scar tissue formation in mice. Therefore, the topical use of cannabinoids may have a role in the prevention or treatment of local fibrotic and wound healing diseases as hypertrophic scars or keloids. In this study, we asked whether CB
activation or inactivation would change fibroblast differentiation into myofibroblast and collagen deposition in skin human fibroblast. Primary cultures of adult human fibroblasts were obtained from abdominal human skin. Cells were stimulated with transforming growth factor-beta (TGF-β, 10ng/ml) and treated with a CB
selective agonist (arachidonyl-2-chloroethylamide, ACEA 1 μM) and an antagonist (AM251 1, 5 and 10 μM). Alpha-smooth muscle actin (α-SMA) was quantified using Immunocytochemistry and Western Blot. Collagen was quantified with Sirius Red staining assay. Significance was assessed by One-way ANOVA. P < 0.05 was considered significant. TGF-β significantly increases α-SMA expression. ACEA 1 μM significantly increases collagen deposition but does not change α-SMA expression. AM251 10 μM added in the absence and the presence of ACEA reduces α-SMA expression and collagen content in TGF-β treated cells. AM251 shows a concentration-dependent effect over collagen deposition with a pIC50 of 5.5 (4.6-6.4). TGF-β significantly increases CB
receptor expression. CB
inactivation with AM251 prevents fibroblasts differentiation and collagen deposition, induced by TGF-β in human fibroblasts. The outcome supports that CB
is a molecular target for wound healing disorders and in vivo and pre-clinical studies should be implemented to clarify this premise.


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